Ceftiofur
Overview
Description
Ceftiofur is a third-generation cephalosporin antibiotic, first described in 1987. It is primarily used in veterinary medicine and is marketed under various trade names such as Excenel, Naxcel, and Excede. This compound is effective against a broad spectrum of Gram-positive and Gram-negative bacteria and is resistant to the antibiotic resistance enzyme beta-lactamase .
Mechanism of Action
Target of Action
Ceftiofur, a third-generation cephalosporin antibiotic, primarily targets specific enzymes known as penicillin-binding proteins (PBPs) . These proteins play a critical role in the biosynthesis of peptidoglycan , an essential component of the bacterial cell wall .
Mode of Action
This compound binds to and inactivates PBPs, which are involved in the final stages of bacterial cell wall assembly and remodeling during growth and division . The inactivation of PBPs interferes with the cross-linking of peptidoglycan chains, which are essential for the strength and rigidity of the bacterial cell wall . This disruption in the cell wall synthesis leads to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting the PBPs, this compound disrupts the cross-linking of peptidoglycan chains, a crucial step in cell wall biosynthesis . This disruption weakens the bacterial cell wall, leading to cell lysis and death .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in various animals. For instance, in pigs, it was found that after intramuscular administration, the drug concentration above 0.15 μg/mL lasted for 120 hours . The elimination half-life (T 1/2ke), mean residence time (MRT), and bioavailability were increased by 1.73, 1.62, and 2.16 times compared to Excenel . These properties suggest that this compound has good systemic exposure and bioavailability.
Result of Action
The primary result of this compound’s action is the death of the bacterial cells. By inhibiting the PBPs and disrupting the synthesis of the bacterial cell wall, this compound causes the bacterial cells to lyse and die . This results in the effective treatment of bacterial infections.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH and temperature are key environmental factors affecting antibiotic removal during composting . Additionally, the administration of this compound can induce temporary changes in the microbiome due to colonization by environmental taxa . Therefore, the environment plays a significant role in the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Ceftiofur plays a significant role in biochemical reactions. It is resistant to the antibiotic resistance enzyme beta-lactamase, and has activity against both Gram-positive and Gram-negative bacteria . E. coli strains resistant to this compound have been reported . The metabolite desfurolythis compound also has antibiotic activity .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to modulate both humoral and cell-mediated post-vaccinal immune responses . In another study, it was found that a subset of cows treated with this compound shed higher levels of this compound-resistant bacteria for up to 2 weeks post-treatment .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a beta-lactam antibiotic. It binds to penicillin-binding proteins (PBPs) present on the inner membrane of the bacterial cell wall. These proteins play an essential role in the final stages of assembling the cell wall and reshaping it during division and growth. Inhibiting the function of PBPs prevents the cross-linkage of peptidoglycan chains, which are crucial for bacterial cell wall rigidity and strength .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For example, a study found that antibiotic-treated cattle had an increased abundance of specific taxa and genes encoding extended-spectrum β-lactamases (ESBLs) production that persisted for 9 weeks . Another study found that a subset of cows treated with this compound shed higher levels of this compound-resistant bacteria for up to 2 weeks post-treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study found that after one dose of 2.5 mg/kg this compound, plasma concentrations remained above the MIC 50 threshold (0.5 μg/mL) for almost 1.5 days in both male and female dogs .
Transport and Distribution
This compound is widely distributed into the extravascular tissues
Subcellular Localization
As an antibiotic, this compound is expected to localize primarily in the periplasmic space of bacteria where it can bind to penicillin-binding proteins and exert its antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ceftiofur involves several key steps:
Industrial Production Methods
In industrial settings, this compound is often prepared as a long-acting hydrochloric injection. The process involves using soybean oil as a solvent, heating it to 140-150°C for sterilization, and then cooling it to room temperature. The this compound is then dissolved or dispersed in the sterilized solvent, followed by grinding and further processing to achieve the desired particle fineness .
Chemical Reactions Analysis
Types of Reactions
Ceftiofur undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the cephalosporin ring structure, affecting its antibiotic properties.
Substitution: Substitution reactions can occur at various positions on the cephalosporin ring, leading to different derivatives with varying antibacterial activities.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.
Solvents: Water-miscible solvents like methanol and ethanol are often used in these reactions.
Major Products
The major product formed from the oxidation of this compound is desfuroylthis compound, which retains antibiotic activity .
Scientific Research Applications
Ceftiofur has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of cephalosporin antibiotics.
Biology: this compound is used to study bacterial resistance mechanisms and the efficacy of antibiotics against various bacterial strains.
Comparison with Similar Compounds
Ceftiofur is unique among cephalosporins due to its broad spectrum of activity and resistance to beta-lactamase. Similar compounds include:
Cephapirin: A first-generation cephalosporin used for intramammary treatment of mastitis in dairy cattle.
Cefquinome: A fourth-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Ceftriaxone: A third-generation cephalosporin used in human medicine for treating severe bacterial infections.
This compound’s unique properties, such as its resistance to beta-lactamase and broad-spectrum activity, make it particularly valuable in veterinary medicine .
Properties
CAS No. |
80370-57-6 |
---|---|
Molecular Formula |
C19H17N5O7S3 |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H17N5O7S3/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28)/t12-,16-/m1/s1 |
InChI Key |
ZBHXIWJRIFEVQY-MLGOLLRUSA-N |
Isomeric SMILES |
CON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O |
80370-57-6 | |
Related CAS |
104010-37-9 (hydrochloride salt) |
solubility |
In water, 23 mg/L at 25 °C (est) |
Synonyms |
[6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(2-furanylcarbonyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; (6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(2-furanylcarb |
vapor_pressure |
5.9X10-20 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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